3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid
Overview
Description
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BClFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methoxymethoxy groups. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity . These properties, along with the compound’s solubility in most polar organic solvents , suggest that it may have good bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds . On a cellular level, this can lead to the synthesis of complex organic compounds, contributing to various biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s action in the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups , suggesting that it can operate effectively in diverse chemical environments.
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group found in many biological molecules such as carbohydrates and nucleic acids
Cellular Effects
Boronic acids are known to influence cell function in various ways, depending on their specific structures and the types of cells they interact with
Molecular Mechanism
Boronic acids can interact with biomolecules through the formation of reversible covalent bonds with diols This could potentially influence enzyme activity, gene expression, and other molecular processes
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them suitable for use in various experimental settings
Metabolic Pathways
Boronic acids can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Methoxymethoxylation: The addition of a methoxymethoxy group to the phenyl ring.
Boronic Acid Formation: The final step involves the formation of the boronic acid group.
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran (THF) or aqueous solutions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: Used in the study of biological processes and the development of chemical probes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Properties
IUPAC Name |
[3-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3,12-13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVLKFXAIHOFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCOC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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